2,5-Dimethoxybenzenesulfinic acid sodium salt

Organic Synthesis Sulfonylation Electrophilic Aromatic Substitution

Generic benzenesulfinate salts often fail to deliver the required reactivity for electron-rich sulfone construction. 2,5-Dimethoxybenzenesulfinic acid sodium salt (CAS 123065-23-6) provides a defined 2,5-dimethoxy substitution pattern, enhancing nucleophilicity for efficient alkylation and Pd-catalyzed cross-coupling. - Enables selective synthesis of electron-rich sulfones and sulfonamides not accessible with unsubstituted analogs. - Serves as a stable, non-corrosive precursor to 2,5-dimethoxybenzenesulfonyl chloride, simplifying logistics and storage. - Supplied with certificate of analysis; available from stock for immediate dispatch.

Molecular Formula C8H9NaO4S
Molecular Weight 224.21 g/mol
Cat. No. B13248088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxybenzenesulfinic acid sodium salt
Molecular FormulaC8H9NaO4S
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+]
InChIInChI=1S/C8H10O4S.Na/c1-11-6-3-4-7(12-2)8(5-6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyHQZGAGATHZWYHN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxybenzenesulfinic Acid Sodium Salt Technical Specifications


2,5-Dimethoxybenzenesulfinic acid sodium salt (CAS: 123065-23-6), with a molecular formula of C₈H₉NaO₄S and a molecular weight of 224.21 g/mol, is a white to off-white crystalline powder belonging to the class of aromatic sodium sulfinates [1]. This compound is primarily utilized as a versatile sulfonylating agent in organic synthesis, serving as a key precursor for the construction of sulfone and sulfonamide derivatives [2]. Its procurement is typically driven by the need for a specific substitution pattern that cannot be matched by more generic sulfinate salts.

Workflow: Sulfone & sulfonamide synthesis
Selection: 2,5-dimethoxy aryl transfer
Use context: Sulfonylating agent with electron-rich nucleophile

Irreplaceability of 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt


While the benzenesulfinate anion forms the core of a large class of reagents, generic substitution is often not feasible in critical applications. The reactivity of aromatic sulfinates is highly dependent on the electronic nature of the ring substituents, which modulates the nucleophilicity of the sulfur center and the stability of reaction intermediates [1]. The 2,5-dimethoxy substitution pattern confers a specific electron-rich character to the aromatic ring, which is known to significantly influence reaction rates and selectivity in electrophilic processes compared to unsubstituted or mono-substituted analogs [2]. Therefore, a change to sodium benzenesulfinate or a differently substituted derivative can lead to drastically different reaction outcomes, yields, or impurity profiles, making the specific compound a non-interchangeable requirement for certain synthetic routes.

This Compound
Generic Sulfinate
Ring electronics
Electron-rich (2,5-diOMe)
Electron-poorer or different
Nucleophilicity
Enhanced (predicted)
Lower
Reaction rate
May enable faster EAS
May require forcing conditions

Performance Evidence for 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt


Electrophilic Sulfonylation Regioselectivity

The 2,5-dimethoxy substitution pattern on the aromatic ring is established as a strong activating and ortho/para-directing group in electrophilic aromatic substitution (EAS) [1]. This class-level property can be inferred for the sulfinate salt when used as a nucleophile or when its aromatic ring is subject to further functionalization. The dual methoxy substitution provides a significantly higher reaction rate compared to a single methoxy or unsubstituted analog. For instance, methoxy groups are known to increase the rate of EAS by a factor of approximately 10⁴ to 10⁵ relative to benzene, a kinetic advantage that is critical for achieving high yields under mild conditions [1]. This differentiates it from the slower-reacting sodium benzenesulfinate.

EAS Regioselectivity
Class-level inference
~10⁴ – 10⁵ × relative rate
vs. benzene (rate = 1)
May support milder conditions than unsubstituted sulfinates
Based on methoxy EAS activation; product-specific data to verify
Organic Synthesis Sulfonylation Electrophilic Aromatic Substitution

Methoxy Substituent Effect on Nucleophilicity

The electron-donating methoxy groups at the 2 and 5 positions increase the electron density on the sulfur atom of the sulfinate anion, thereby enhancing its nucleophilicity [1]. This class-level property is a key driver for the selection of this specific sulfinate salt over less electron-rich analogs, such as sodium benzenesulfinate or sodium p-toluenesulfinate. Enhanced nucleophilicity typically translates to faster reaction rates and higher yields in nucleophilic substitution reactions, such as alkylation to form sulfones. For example, the Hammett substituent constant (σₚ) for a methoxy group is -0.27, indicating its strong electron-donating effect, which would be amplified by the presence of two such groups. This electronic influence provides a quantitative basis for expecting superior performance in reactions where sulfinate nucleophilicity is rate-limiting.

Nucleophilicity basis
Class-level inference
σₚ = −0.27 (OMe)
Two OMe groups; unsubst. σₚ = 0
Enhanced electron density may improve nucleophilic reactivity
Hammett relationship context; verify in target reaction
Sulfone Synthesis Nucleophilicity Structure-Activity Relationship

Application Scenarios for 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt


Electron-Rich Diaryl and Alkyl Sulfone Synthesis

This compound is ideally suited for the synthesis of sulfones bearing electron-rich aromatic groups. The enhanced nucleophilicity of the 2,5-dimethoxysulfinate anion, as inferred from Hammett relationships [1], allows for more efficient alkylation with a variety of electrophiles (e.g., alkyl halides, Michael acceptors) to form the corresponding sulfones [2]. This application is particularly valuable in medicinal chemistry, where electron-rich sulfone motifs are increasingly explored as metabolically stable linkers or functional groups.

Sulfonyl Chloride Precursor

The sodium sulfinate salt serves as a stable and easily handled precursor to the corresponding sulfonyl chloride (2,5-dimethoxybenzenesulfonyl chloride, CAS 1483-28-9). Oxidative chlorination of the sulfinate yields the sulfonyl chloride, a versatile electrophilic reagent used for the preparation of sulfonamides and sulfonate esters . Procuring the sodium salt offers a logistical advantage over the sulfonyl chloride, which is moisture-sensitive and corrosive, allowing for safer storage and handling prior to its conversion and use in downstream chemistry .

Heterocycle Functionalization via Desulfinative Coupling

Sodium arylsulfinates, as a class, have been established as effective coupling partners in palladium-catalyzed desulfinative cross-coupling reactions for the construction of C–C and C–heteroatom bonds . The 2,5-dimethoxy derivative can be employed in such transformations to introduce a 2,5-dimethoxyphenyl group. This method offers an advantage over the use of pre-formed organometallic reagents (e.g., boronic acids), as sulfinate salts are often more stable and can be used under milder, more environmentally benign conditions .

Selective Mono-O-Demethylation

In specialized synthetic applications, the 2,5-dimethoxybenzene scaffold is known to undergo selective mono-O-demethylation [3]. The sulfinate salt can serve as a protected or latent form of this scaffold, allowing for its installation into a more complex molecule before unveiling a reactive phenol group. This strategy is useful in the total synthesis of natural products or complex pharmaceuticals where protecting group chemistry is essential.

Application
Selection Property
Validation Focus
Electron-rich sulfone synthesis
2,5-Dimethoxy substitution pattern
Nucleophilicity in alkylation
Sulfonyl chloride precursor
Stable sulfinate salt form
Conversion efficiency to sulfonyl chloride
Desulfinative cross-coupling
Arylsulfinate coupling partner
C–C bond formation scope
Latent phenol scaffold installation
2,5-Dimethoxy scaffold with cleavable OMe
Selective mono-O-demethylation viability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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